![molecular formula C15H13N3O2S B13579223 2-[2-(1H-indol-3-yl)acetamido]thiophene-3-carboxamide](/img/structure/B13579223.png)
2-[2-(1H-indol-3-yl)acetamido]thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(1H-indol-3-yl)acetamido]thiophene-3-carboxamide is a synthetic organic compound that features an indole moiety linked to a thiophene ring via an acetamido bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1H-indol-3-yl)acetamido]thiophene-3-carboxamide typically involves the following steps:
Formation of the Indole Derivative: The indole-3-acetic acid is first converted to its corresponding acyl chloride using reagents such as thionyl chloride.
Amidation Reaction: The acyl chloride is then reacted with 2-aminothiophene-3-carboxamide under basic conditions to form the desired compound. Common bases used include triethylamine or pyridine.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Catalysis: Employing catalysts to accelerate the reaction and reduce the formation of by-products.
Automated Purification Systems: Implementing automated systems for purification to ensure high throughput and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(1H-indol-3-yl)acetamido]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, targeting the carbonyl groups.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 5-position, using reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine in acetic acid.
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of halogenated indole derivatives.
Aplicaciones Científicas De Investigación
2-[2-(1H-indol-3-yl)acetamido]thiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 2-[2-(1H-indol-3-yl)acetamido]thiophene-3-carboxamide exerts its effects involves:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It could influence signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[2-(1H-indol-3-yl)acetamido]benzoic acid
- 2-[2-(1H-indol-3-yl)acetamido]furan-3-carboxamide
- 2-[2-(1H-indol-3-yl)acetamido]pyridine-3-carboxamide
Uniqueness
2-[2-(1H-indol-3-yl)acetamido]thiophene-3-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to its analogs with benzene, furan, or pyridine rings. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C15H13N3O2S |
|---|---|
Peso molecular |
299.3 g/mol |
Nombre IUPAC |
2-[[2-(1H-indol-3-yl)acetyl]amino]thiophene-3-carboxamide |
InChI |
InChI=1S/C15H13N3O2S/c16-14(20)11-5-6-21-15(11)18-13(19)7-9-8-17-12-4-2-1-3-10(9)12/h1-6,8,17H,7H2,(H2,16,20)(H,18,19) |
Clave InChI |
OSDJUYYUHGSNTP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NC3=C(C=CS3)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



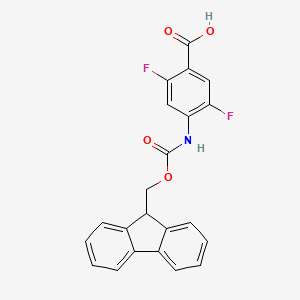
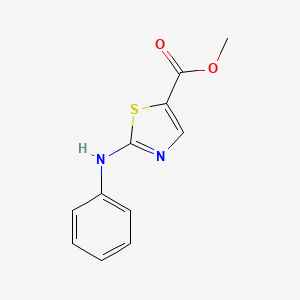
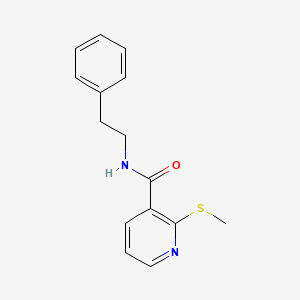
![4-[(1,1,3-Trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)methyl]benzonitrile](/img/structure/B13579160.png)
![1-[(4-Chloro-3-methoxyphenyl)methyl]piperazine](/img/structure/B13579161.png)
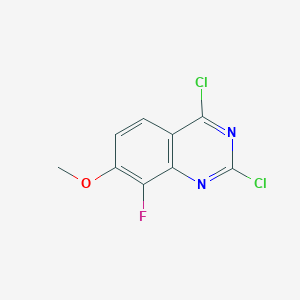
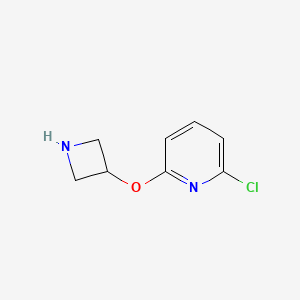
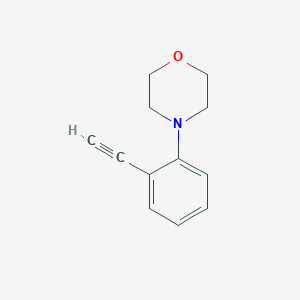


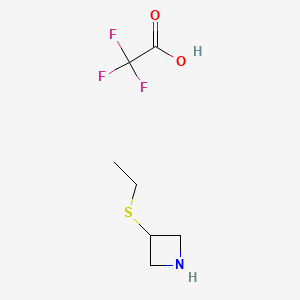
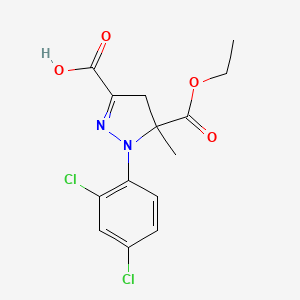
![N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-1-phenylcyclopropane-1-carboxamide](/img/structure/B13579214.png)
